1-[(3-Nitrophenyl)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYVKFIOQOXESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms
Mechanistic Investigations of Reactions Involving Piperidine (B6355638) and Nitrophenyl Groups
The reactions involving piperidine and nitrophenyl groups have been a subject of interest for understanding fundamental organic reaction mechanisms.
In reactions such as the nucleophilic addition of amines like piperidine to nitriles, the formation of intermediates is crucial. For instance, zinc(II) compounds can catalyze the nucleophilic addition of secondary cyclic amines to nitriles to form amidines. rsc.org In these reactions, the metal catalyst acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the amine. rsc.org The reaction between an amine and a nitrile can lead to the formation of an amidine, with different types of products possible, including mono- or diamine complexes and amidine complexes. rsc.org
Theoretical studies on piperidine-catalyzed reactions, such as the Knoevenagel condensation, highlight the formation of key intermediates. In the reaction between benzaldehyde (B42025) and acetylacetone (B45752) catalyzed by piperidine in methanol, a carbinolamine intermediate is formed. sci-hub.senih.gov This intermediate then decomposes to an iminium ion, which is a critical electrophilic species in the catalytic cycle. sci-hub.senih.govresearchgate.net The subsequent attack of an enolate on this iminium ion leads to a C-C bond formation. sci-hub.seresearchgate.net
The reaction between 2,4-dinitrochlorobenzene and piperidine has been used as a model system to study SNAr reaction kinetics. The progress of this reaction can be monitored spectrophotometrically to determine the rate constant and Arrhenius parameters. gac.edu The rate law for such reactions is typically determined by following the change in concentration of reactants or products over time. gac.edu
The rate of a reaction can be influenced by various factors, including the nature of the reactants, solvent, and the presence of catalysts. For instance, in the electroreductive cyclization of an imine with a dihaloalkane to form piperidine derivatives, the cation size of the supporting electrolyte was found to influence the reaction rate by affecting the ion-pair interactions with the radical anion intermediate. nih.gov
| Reaction | Key Kinetic Parameter | Significance |
| Piperidine-catalyzed Knoevenagel condensation | Highest free energy barrier for iminium ion formation | Iminium ion formation is the rate-determining step. sci-hub.senih.gov |
| Reaction of 2,4-dinitrochlorobenzene with piperidine | Rate constant determined by spectrophotometry | Allows for the study of SNAr reaction kinetics. gac.edu |
| N-aminopiperidine formation from monochloramine and piperidine | Rate constant k1 = 56 × 10−3 M−1 s−1 (25°C) | Characterizes the formation rate of N-aminopiperidine. researchgate.net |
Stereochemical Control and Diastereoselectivity in Piperidine Synthesis
The synthesis of substituted piperidines with specific stereochemistry is a significant area of research due to the prevalence of the piperidine scaffold in pharmaceuticals. escholarship.orgnih.gov Various strategies have been developed to control the stereochemical outcome of reactions leading to piperidine derivatives.
Diastereoselective synthesis of polysubstituted piperidines can be achieved through various methods, including cyclization reactions where the stereochemistry is set in a controlled manner. acs.orgnih.gov For example, a method for the diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control of selectivity by simply changing the order of the reaction sequence. acs.org Light-mediated epimerization has also been employed to convert readily accessible but less stable piperidine stereoisomers to their more stable counterparts with high diastereoselectivity. escholarship.org
Intramolecular cyclization is a powerful strategy for constructing the piperidine ring with defined stereochemistry. nih.gov For instance, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization. nih.gov
The choice of reagents and reaction conditions plays a critical role in determining the diastereoselectivity. In the synthesis of 2,3,6-trisubstituted piperidines, relative stereocontrol between C-2 and C-3 was achieved by either kinetic or thermodynamic protonation of a nitronate. acs.org Stereocontrol at C-6 was accomplished using different imine reduction methods, where a triacetoxyborohydride (B8407120) reduction led to a cis-2,6-relationship, while a triethylsilane/TFA reduction resulted in a trans relationship. acs.org
| Synthetic Method | Stereochemical Outcome | Key Features |
| Sequential reaction sequence for 2,4-disubstituted piperidines | Complete control of diastereoselectivity | Selectivity is controlled by the order of reactions. acs.org |
| Light-mediated epimerization | High diastereoselectivity for the thermodynamically more stable isomer | Utilizes a photoredox catalyst and hydrogen atom transfer. escholarship.org |
| Diastereoselective reductive cyclization of amino acetals | Stereochemistry controlled by the initial Mannich reaction | The stereochemistry of the intermediate is retained. nih.gov |
| Imine reduction in 2,3,6-trisubstituted piperidine synthesis | cis or trans 2,6-disubstitution | The choice of reducing agent determines the stereochemistry. acs.org |
Derivatization Strategies in Organic Synthesis and Analysis
Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, to enhance its suitability for analysis or to introduce new functionalities for further synthesis.
Chemical derivatization is often employed to improve the detection and separation of analytes in techniques like chromatography and mass spectrometry. For piperidine and related compounds, pre-column derivatization can significantly enhance their analytical determination.
A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of piperidine using pre-column derivatization with 4-toluenesulfonyl chloride. nih.gov This method provides a simple, sensitive, and accurate way to quantify piperidine. nih.gov Similarly, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.govnih.gov This derivatization enhances the proton affinity of the organic acids, allowing for more sensitive detection in positive mode electrospray ionization (ESI). nsf.gov
The choice of derivatization reagent is critical for achieving the desired improvement in analytical performance. For peptide analysis by mass spectrometry, piperazine-based derivatives have been used for the derivatization of carboxyl groups, leading to enhanced signal intensity. researchgate.net
Isotope labeling is a powerful technique that involves the incorporation of an isotope into a molecule to facilitate its detection and quantification. Isotope-labeling derivatization combines the benefits of derivatization with the specificity of isotope labeling.
A two-step derivatization strategy involving stable isotope labeling has been developed for the analysis of phosphopeptides. nih.gov This method uses dimethylamine (B145610) for cost-effective stable isotope labeling of phosphorylation sites, which improves the mass spectra and allows for the identification of isomeric phosphopeptides. nih.gov
For the quantitation of carnitines in dried blood spots, an isotope-labeling derivatization method using 3-nitrophenylhydrazine (B1228671) (3NPH) has been developed for LC/multiple-reaction monitoring-mass spectrometry (LC/MRM-MS). researchgate.net The use of ¹³C₆-3NPH to generate stable isotope-labeled internal standards helps to compensate for matrix effects and ensures accurate quantification. researchgate.net This approach significantly improves the linearity, precision, and accuracy of the analysis. researchgate.net
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations on 1-[(3-Nitrophenyl)methyl]piperidine and Analogs
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this regard.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone quantum mechanical methods used to investigate molecular systems. ntnu.no DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, providing reliable predictions of molecular geometries and electronic properties. ntnu.noresearchgate.net The HF method, while being a more fundamental ab initio approach, can sometimes be advantageous in describing specific molecular characteristics, particularly in systems with localization issues where some DFT functionals might fall short. nih.gov
For piperidine (B6355638) derivatives, both HF and DFT (specifically with the B3LYP functional and basis sets like 6-311++G(d,p)) have been employed to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations allow for a detailed comparison between theoretical predictions and experimental data, such as that obtained from X-ray crystallography, thereby validating the computational models used. researchgate.net The choice between DFT and HF often depends on the specific properties being investigated and the nature of the molecular system. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's polarizability and reactivity. nih.gov
| Property | Significance |
| HOMO Energy | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Correlates with chemical reactivity, stability, and polarizability. nih.govnih.gov |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of varying electrostatic potential, with different colors representing different charge densities. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).
For substituted piperidine derivatives, MEP analysis can identify the electrophilic and nucleophilic regions, providing insights into how the molecule will interact with other species. researchgate.net This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the self-assembly of molecules in the solid state. nih.gov
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. jetir.org This method is widely used in drug discovery to screen potential drug candidates and understand their binding mechanisms at the molecular level. researchgate.net
For piperidine derivatives, molecular docking studies have been conducted to predict their binding affinity and mode of interaction with various biological targets. nih.govresearchgate.net For instance, analogs of this compound have been docked into the active sites of proteins like human sphingosine (B13886) kinase 1 (SPHK1), a known cancer target. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. researchgate.net The results are often expressed as a docking score, which estimates the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net
| Docking Parameter | Description |
| Docking Score (e.g., Glide Score) | An empirical scoring function that estimates the binding free energy of the ligand-receptor complex. researchgate.net |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. |
| Key Interactions | Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, etc. researchgate.net |
In Silico Prediction of Biological Activity Spectra and Molecular Targets
In silico methods are increasingly used to predict the pharmacokinetic properties, safety profiles, and biological activities of chemical compounds in the early stages of drug discovery. nih.gov Online tools and software can predict a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as well as its likely biological targets. nih.govresearchgate.net
For piperazine (B1678402) and piperidine derivatives, these predictive models have been used to evaluate their drug-likeness and potential biological activities, such as kinase inhibition or interaction with G-protein coupled receptors (GPCRs). nih.govresearchgate.net These predictions help researchers to prioritize compounds for further synthesis and experimental testing, thereby saving time and resources. nih.gov
Theoretical Contributions to Understanding Chemical Behavior
Theoretical calculations provide a deeper understanding of a molecule's fundamental chemical behavior. By computing various quantum chemical descriptors, researchers can rationalize and predict a compound's properties. For example, calculations of parameters like ionization potential, electron affinity, chemical hardness, and softness, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. nih.gov
Furthermore, theoretical studies can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in determining the supramolecular architecture and crystal packing of compounds. nih.gov For instance, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify the strength of these weak interactions. nih.gov These theoretical insights are invaluable for designing new materials with specific desired properties.
Structure Activity Relationship Sar Studies of 1 3 Nitrophenyl Methyl Piperidine Analogs
Elucidation of Structural Features Essential for Biological Activity
The biological activity of 1-[(3-Nitrophenyl)methyl]piperidine analogs is intrinsically linked to the presence and interplay of its core structural components: the piperidine (B6355638) ring and the nitrophenyl group. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals, recognized for its ability to influence properties like receptor binding, membrane permeability, and metabolic stability. mdpi.com The basic nitrogen atom within the piperidine ring is often a key interaction point, capable of forming ionic bonds or hydrogen bonds with biological targets. nih.govnih.gov
Studies on related N-benzylpiperidine derivatives have consistently highlighted the importance of the benzylpiperidine core for various biological activities, including acetylcholinesterase inhibition. nih.govnih.govresearchgate.net The relative orientation of the piperidine and the aromatic ring, dictated by the methylene (B1212753) linker, is also a critical determinant of activity.
Influence of Piperidine Ring Substitutions and Conformation on SAR
Modifications to the piperidine ring of this compound analogs can lead to significant changes in their biological activity. The nature, size, and position of substituents on the piperidine ring can affect the molecule's affinity and selectivity for its biological target.
For instance, in studies of related piperidine derivatives, the introduction of substituents can alter the ring's conformation and its interaction with receptor binding sites. nih.gov The substitution on the piperidine nitrogen is particularly important. A benzyl (B1604629) group at this position has been shown to be favorable for interaction with certain receptors. nih.gov Increasing the linker length between the phenyl ring and the basic nitrogen has been observed to decrease affinity in some cases, highlighting the importance of the spatial relationship between these two moieties. nih.gov
The conformation of the piperidine ring itself, which typically exists in a chair or twist-boat conformation, is also a critical factor. The conformational dynamics of the piperidine ring can influence how the molecule presents its pharmacophoric features to a receptor. The energy barrier between different conformers can be influenced by substitutions and the electronic state of the molecule.
Table 1: Influence of Piperidine Ring Modifications on Biological Activity in Analogous Series
| Modification | General Effect on Activity | Reference |
| N-Benzyl substitution | Generally favorable for receptor interaction | nih.gov |
| Increased linker length between phenyl and piperidine nitrogen | Decreased affinity in some series | nih.gov |
| Substitution on the piperidine ring | Can modulate affinity and selectivity | nih.gov |
| Conformational restriction (e.g., rigid analogs) | Can lead to increased potency | nih.gov |
This table is illustrative and based on findings from related piperidine-containing compound series.
Impact of the Nitrophenyl Moiety's Position and Electronic Properties
The nitrophenyl moiety is a key determinant of the biological activity of this compound analogs, primarily through its electronic and positional characteristics. The nitro group is strongly electron-withdrawing, which alters the electron density distribution of the phenyl ring. researchgate.net This electronic perturbation can influence how the aromatic ring interacts with receptor surfaces, for example, through π-π stacking or cation-π interactions.
The position of the nitro group on the phenyl ring (ortho, meta, or para) is critical. In the case of this compound, the nitro group is at the meta position. This specific placement dictates the spatial arrangement of the electron-withdrawing effect and can be crucial for optimal binding to a target. Studies on other nitroaromatic compounds have shown that isomeric position can dramatically affect biological activity. For example, in a series of nitrophenyl-containing heterocycles, compounds with a 3-nitrophenyl group exhibited different activities compared to their 4-nitrophenyl counterparts. nih.gov
The electronic properties of the nitro group can also influence the molecule's pharmacokinetic properties, such as its ability to cross cell membranes. The polarity imparted by the nitro group can affect both solubility and lipophilicity, which are key factors in drug absorption and distribution. researchgate.netdrugbank.com
Table 2: Effect of Nitro Group Position on Biological Activity in a Hypothetical Analog Series
| Nitro Group Position | Hypothetical Relative Activity | Rationale |
| Ortho | Moderate | Potential for steric hindrance with the benzyl-piperidine linkage. |
| Meta | High | Optimal positioning for interaction with a specific receptor sub-pocket. |
| Para | Low to Moderate | Altered electronic distribution and spatial orientation may lead to weaker binding. |
This table presents a hypothetical scenario to illustrate the importance of the nitro group's position based on general SAR principles.
Pharmacophore Modeling and Ligand-Receptor Interaction Hypotheses
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dergipark.org.trmdpi.com For this compound analogs, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the nitro group), a basic nitrogen center (from the piperidine ring), and an aromatic ring feature. derpharmachemica.com
Based on the structural components of this compound, several ligand-receptor interaction hypotheses can be proposed:
Ionic Interaction: The protonated piperidine nitrogen can form a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor's binding pocket. nih.gov
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues in the receptor.
Aromatic Interactions: The nitrophenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.
Hydrophobic Interactions: The aliphatic part of the piperidine ring and the benzyl linker can form hydrophobic interactions with nonpolar regions of the receptor.
Computational docking studies of related N-benzylpiperidine derivatives into the active sites of enzymes like acetylcholinesterase have provided insights into their binding modes, often involving a combination of these interactions. nih.gov These models help in rationalizing the observed SAR and guide the design of new analogs with improved affinity and selectivity. The development of a 3D-QSAR model could further quantify the relationship between the steric and electronic fields of the molecules and their biological activity. nih.gov
Biological and Pharmacological Investigations in Vitro and Pre Clinical
Exploration of Potential Bioactivities of Piperidine (B6355638) Derivatives
The versatile piperidine scaffold has been a focal point for the development of novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological effects. These activities are heavily influenced by the nature and position of the substituents on the piperidine ring.
Piperidine derivatives are well-represented in the field of analgesics, with many compounds demonstrating significant pain-relieving and anti-inflammatory effects. The analgesic properties of some piperidine derivatives are attributed to their interaction with opioid receptors, particularly the µ-opioid receptor, which is a key target in pain management. nih.gov For instance, a study on a series of 4-amino methyl piperidine derivatives revealed that the compound HN58 exhibited excellent analgesic activity, with its effect being reversed by naloxone, confirming its interaction with the µ-opioid receptor. nih.gov
Furthermore, certain piperidine derivatives have shown promise as dual-acting agents, targeting multiple pathways involved in pain and inflammation. For example, some piperidine propionamide (B166681) derivatives have been designed as dual agonists of the µ-opioid and σ1 receptors, the latter being implicated in pain modulation. mdpi.com The replacement of a primary amino group with a piperidine structure in some aryloxypropanolamines has been shown to increase their analgesic activity. nih.gov
In the context of inflammation, piperidine derivatives have been investigated for their ability to mitigate inflammatory responses. The compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) significantly reduced carrageenan-induced paw edema in animal models, a classic test for acute inflammation. nih.gov This effect is often linked to the inhibition of inflammatory mediators. For instance, some diarylidene-N-methyl-4-piperidones, which are curcumin (B1669340) analogues, have demonstrated anti-inflammatory properties by reducing the levels of inflammatory markers and nitric oxide production in macrophage cell lines. chemrxiv.org The anti-inflammatory actions of these compounds can involve the modulation of various signaling pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com
Table 1: Analgesic and Anti-inflammatory Activity of Selected Piperidine Derivatives
| Compound/Derivative | Biological Activity | Model/Assay | Key Findings |
| 4-Amino methyl piperidine derivatives (e.g., HN58) | Analgesic | Tail-flick and writhing tests | Excellent analgesic activity, reversed by naloxone, suggesting µ-opioid receptor involvement. nih.gov |
| Aryloxypropanolamines with piperidine | Analgesic | Not specified | Increased analgesic activity compared to primary amino group analogues. nih.gov |
| 3-Benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in paw edema. nih.gov |
| Diarylidene-N-methyl-4-piperidones | Anti-inflammatory | RAW 264.7 macrophages | Reduction of inflammatory markers and nitric oxide production. chemrxiv.org |
| 2-hydroxymethyl-1-[(3-nitro-phenyl)-2-oxoethyl]-piperidinium bromide 1a | Analgesic | Tail immersion method | Displayed analgesic activity. researchgate.net |
This table is for illustrative purposes and includes data on various piperidine derivatives to suggest the potential activities of 1-[(3-Nitrophenyl)methyl]piperidine.
The piperidine nucleus is a common feature in compounds with antimicrobial and antiviral properties. Research has demonstrated that various substituted piperidines can inhibit the growth of a range of bacterial and fungal pathogens. For example, newly synthesized piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net In some cases, the introduction of a piperidine ring has been shown to enhance the antimicrobial potency of a molecule. nih.gov
In the realm of antiviral research, piperidine derivatives have been explored as potential inhibitors of various viruses. A notable example is the development of 1,4,4-trisubstituted piperidines that have demonstrated activity against the influenza A/H1N1 virus and, promisingly, against human coronavirus 229E. nih.gov Further studies on these compounds revealed micromolar activity against SARS-CoV-2, suggesting that the piperidine scaffold can be a valuable starting point for the development of broad-spectrum antiviral agents. nih.gov The antiviral mechanism of some piperidine derivatives against influenza has been linked to the inhibition of hemagglutinin-mediated membrane fusion. nih.gov
Table 2: Antimicrobial and Antiviral Activity of Selected Piperidine Derivatives
| Compound/Derivative | Biological Activity | Target Organism/Virus | Key Findings |
| Substituted Piperidines | Antibacterial | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. researchgate.net |
| 1,4,4-Trisubstituted Piperidines | Antiviral | Influenza A/H1N1, Human Coronavirus 229E, SARS-CoV-2 | Showed low micromolar activity against influenza and promising activity against coronaviruses. nih.gov |
| Piperidine-2,6-diones | Antimicrobial | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Showed good antimicrobial activity against tested bacterial strains. nih.gov |
This table is for illustrative purposes and includes data on various piperidine derivatives to suggest the potential activities of this compound.
A significant body of research has focused on the anticancer potential of piperidine derivatives. These compounds have been shown to exert cytotoxic effects on various cancer cell lines and inhibit tumor growth in pre-clinical models. For instance, certain piperidine derivatives have demonstrated tumor-selective toxicity, being more potent against cancer cells than non-malignant cells. researchgate.net
The mechanisms underlying the antineoplastic activity of piperidine derivatives are diverse and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. nih.govnih.gov For example, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit the proliferation of both estrogen receptor-positive and -negative breast cancer cells by arresting the cell cycle in the G0/G1 phase and inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov Similarly, the piperidine nitroxide Tempol has been shown to inhibit the growth of neoplastic cell lines, suggesting its potential as a novel approach to cancer chemotherapy. researchgate.net
Table 3: Antineoplastic and Cytotoxic Activity of Selected Piperidine Derivatives
| Compound/Derivative | Biological Activity | Cancer Cell Line/Model | Key Findings |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Anticancer | MDA-MB-231 and MCF-7 (Breast cancer) | Inhibited cell proliferation, induced G0/G1 cell cycle arrest and apoptosis. nih.gov |
| 2-amino-4-(1-piperidine) pyridine (B92270) | Anticancer | HT29 and DLD-1 (Colon cancer) | Prohibited proliferation and inhibited cell migration and invasion. nih.gov |
| 3,5-bis(benzylidene)-4-piperidones | Cytotoxic | Human gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2, HSC-4) | Highly toxic to cancer cells with demonstrated tumor-selective toxicity. researchgate.net |
| Piperidine nitroxide (Tempol) | Antiproliferative | Neoplastic and nonneoplastic mammalian cell lines | Significantly more effective in inhibiting the growth of neoplastic cells. researchgate.net |
This table is for illustrative purposes and includes data on various piperidine derivatives to suggest the potential activities of this compound.
Piperidine derivatives are renowned for their diverse effects on the central nervous system. The piperidine ring is a key structural feature in many CNS-active drugs, including antipsychotics and stimulants. ijnrd.orgnih.gov The ability of these compounds to modulate neurotransmitter systems underlies their therapeutic potential in a range of neurological and psychiatric disorders.
For example, methylphenidate, a well-known treatment for Attention Deficit Hyperactivity Disorder (ADHD), is a piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the brain. nih.gov Other piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of cholinesterases and monoamine oxidase B, enzymes that are involved in the breakdown of key neurotransmitters. mdpi.com Furthermore, some piperidine derivatives act as antagonists at histamine (B1213489) H3 receptors, which are involved in modulating the release of several neurotransmitters, suggesting their potential in treating conditions like schizophrenia and Parkinson's disease. nih.gov
Recent research has highlighted the potential of piperidine derivatives as antidiabetic agents. The piperidine moiety is present in the structure of the DPP-4 inhibitor alogliptin, a drug used for the treatment of type 2 diabetes. nih.gov DPP-4 inhibitors work by increasing the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.
Beyond DPP-4 inhibition, piperidine derivatives have been explored for their ability to inhibit other key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govnih.gov Inhibition of these enzymes slows down the digestion and absorption of carbohydrates, thereby reducing post-meal blood glucose spikes. For instance, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, showed potent inhibitory activity against α-amylase in vitro. nih.gov Chalcone (B49325) derivatives of piperidine have also demonstrated significant α-amylase and α-glucosidase inhibitory activity. nih.gov
Table 4: Antidiabetic Activity of Selected Piperidine Derivatives
| Compound/Derivative | Biological Activity | Target/Assay | Key Findings |
| Alogliptin | Antidiabetic | DPP-4 inhibition | Potent and selective inhibitor of DPP-4. nih.gov |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | Antidiabetic | α-amylase inhibition | Showed high inhibitory activity against α-amylase. nih.gov |
| Chalcone derivatives of piperidine | Antidiabetic | α-amylase and α-glucosidase inhibition | Demonstrated high in vitro inhibitory activity against both enzymes. nih.gov |
| 3-benzyl-2,6-bis(3-nitrophenyl)piperidin-4-one | Antidiabetic potential | Not specified | A chalcone derivative of piperidine with potential antidiabetic properties. nih.gov |
This table is for illustrative purposes and includes data on various piperidine derivatives to suggest the potential activities of this compound.
Identification of Molecular Targets and Pathways
The diverse pharmacological effects of piperidine derivatives stem from their interactions with a wide range of molecular targets. As highlighted in the preceding sections, these targets include G-protein coupled receptors (GPCRs), enzymes, and ion channels.
In the context of analgesia, the µ-opioid receptor and sigma-1 (σ1) receptor are prominent targets. nih.govnih.gov The binding of piperidine derivatives to the µ-opioid receptor can mimic the effects of endogenous opioids, leading to pain relief. nih.gov The σ1 receptor, a chaperone protein, modulates various neurotransmitter systems, and its ligands are being explored for the treatment of neuropathic pain. researchgate.net
For anti-inflammatory actions, piperidine derivatives can modulate pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) , which are crucial for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.com They can also inhibit the activation of transcription factors such as NF-κB , which plays a central role in the inflammatory response. nih.gov
The antimicrobial and antiviral activities can be attributed to the inhibition of essential microbial enzymes or interference with viral entry and replication processes. For example, some antiviral piperidines inhibit hemagglutinin-mediated membrane fusion of the influenza virus. nih.gov
In cancer therapy, piperidine derivatives have been shown to target various components of cell signaling pathways that are dysregulated in cancer. These can include receptor tyrosine kinases , components of the PI3K/Akt pathway , and regulators of the cell cycle and apoptosis , such as caspases and members of the Bcl-2 family . nih.govnih.gov
The CNS modulatory effects are often due to interactions with neurotransmitter transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) , or receptors like histamine H3 receptors . nih.govnih.gov
Finally, the antidiabetic potential is linked to the inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) , α-amylase , and α-glucosidase . nih.govnih.gov
The specific molecular targets and pathways for this compound remain to be elucidated through direct experimental investigation. However, the wealth of data on related compounds strongly suggests that it is likely to interact with one or more of the targets identified for the broader class of piperidine derivatives, with the nitrophenyl and methylpiperidine moieties playing a key role in determining its specific pharmacological profile.
Interactions with Enzymes (e.g., acetylcholinesterase, farnesyltransferase)
There is no published data available on the in vitro or pre-clinical evaluation of this compound for its inhibitory or interactive effects on enzymes such as acetylcholinesterase or farnesyltransferase. While many piperidine-containing compounds have been investigated as acetylcholinesterase inhibitors for their potential in treating Alzheimer's disease, no such studies have included this compound. Similarly, its activity against farnesyltransferase or other enzymes has not been reported.
Receptor Binding Profiling (e.g., opioid receptors, sigma receptors)
Specific receptor binding affinity data for this compound at opioid, sigma, or other receptor types is not available in the current scientific literature. The benzylpiperidine moiety is a known pharmacophore for sigma receptors, and various derivatives have shown high affinity. Nevertheless, without experimental data, the binding profile of this compound remains uncharacterized.
Modulation of Specific Biochemical Pathways
There are no studies that describe the effects of this compound on any specific biochemical or cellular signaling pathways. Research into the mechanism of action of this compound has not been published, and therefore its potential to modulate any biological pathway is unknown.
Applications in Medicinal Chemistry and Drug Discovery
1-[(3-Nitrophenyl)methyl]piperidine as a Chemical Biology Probe or Drug Scaffold
The utility of a small molecule as a chemical biology probe lies in its ability to selectively interact with a biological target, thereby enabling the elucidation of biological pathways and the validation of new drug targets. While specific studies employing this compound as a dedicated chemical probe are not prominent in the literature, its structural components suggest potential starting points for such development. The piperidine (B6355638) ring itself is a key feature in many biologically active compounds, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of the 3-nitrophenyl group offers a handle for chemical modification and the introduction of reporter groups or reactive moieties necessary for probe functionality.
As a drug scaffold, this compound provides a three-dimensional framework that can be elaborated to achieve specific interactions with a biological target. The piperidine ring can adopt various conformations, allowing for precise spatial positioning of substituents. The benzylpiperidine substructure is a common motif in centrally active agents, suggesting a potential for this scaffold to be explored for neurological targets. The nitro group, while sometimes associated with toxicity, can also be a key pharmacophoric element or a precursor for other functional groups through chemical reduction to an amine. This amine can then be further functionalized to explore a wider chemical space.
The crystal structure of a related compound, 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine, has been determined, providing valuable information on its solid-state conformation and intermolecular interactions. This type of data is crucial for understanding how such molecules might bind to a protein target and serves as a foundation for structure-based drug design efforts.
Lead Compound Identification and Optimization Strategies
The process of identifying and optimizing a lead compound is a critical phase in drug discovery. A lead compound is a molecule that demonstrates a desired biological activity and serves as the starting point for the development of a clinical candidate. While there is no direct evidence of this compound itself being identified as a lead compound in major drug discovery campaigns, its structural simplicity and synthetic accessibility make it an attractive starting point for library synthesis and screening.
Lead optimization strategies that could be applied to this scaffold include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-nitrophenyl ring and the piperidine moiety would be essential to understand how different substituents affect biological activity. For instance, varying the position and nature of the substituent on the phenyl ring or introducing substituents on the piperidine ring could lead to enhanced potency and selectivity.
Bioisosteric Replacement: The nitro group could be replaced with other electron-withdrawing groups or hydrogen bond acceptors to modulate electronic properties and improve metabolic stability. Similarly, the piperidine ring could be replaced with other saturated heterocycles to explore different conformational spaces and physicochemical properties.
Computational Modeling: In the absence of experimental data, computational methods such as docking and molecular dynamics simulations could be employed to predict the binding of this compound derivatives to various biological targets, thereby guiding the synthesis of more potent analogs.
Design of Novel Therapeutic Agents based on Piperidine Scaffolds
The piperidine scaffold is a versatile platform for the design of a wide range of therapeutic agents. Its derivatives have been successfully developed as anticancer, antiviral, and central nervous system (CNS) active drugs. The design of novel therapeutic agents based on the this compound scaffold would likely leverage the known biological activities of related piperidine-containing molecules.
For example, the benzylpiperidine core is present in several CNS drugs. Therefore, derivatives of this compound could be designed and synthesized to target receptors and enzymes in the brain. The 3-nitro substitution pattern could be explored for its potential to confer selectivity for specific targets.
Furthermore, the reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating libraries of compounds with diverse functionalities. These libraries could then be screened against a variety of biological targets to identify new therapeutic applications.
Scaffold-Hopping and Rational Drug Design Approaches
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties. While no specific examples of scaffold hopping originating from this compound are documented, the principles of this approach can be hypothetically applied.
Starting from a known drug that contains a benzylamine (B48309) or a related pharmacophore, one could envision "hopping" to the 3-nitrobenzylpiperidine scaffold to explore new intellectual property space and potentially improve properties such as selectivity or metabolic stability.
Rational drug design, which relies on the three-dimensional structure of the biological target, could also be employed. If a target protein has a binding pocket that can accommodate a benzylpiperidine moiety, computational tools can be used to design derivatives of this compound that are predicted to bind with high affinity and selectivity. The 3-nitro group, with its specific electronic and steric properties, could be a key feature in achieving these desired interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-[(3-Nitrophenyl)methyl]piperidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A reported method involves dissolving intermediate precursors (e.g., 1,1′-((3-nitrophenyl)methylene)dipiperidine) in ethanol-water mixtures, followed by slow crystallization. Ethanol acts as a solubilizing agent, while water induces supersaturation, yielding needle-like crystals suitable for X-ray diffraction . Purity is confirmed via elemental analysis (C: 67.52%, H: 8.33%, N: 13.81%) .
Q. How does the nitro group’s position (meta vs. para) affect physicochemical properties?
- Methodological Answer : The meta-nitro substitution in this compound reduces symmetry compared to para analogs, influencing dipole moments and solubility. Computational studies (e.g., DFT) and X-ray crystallography reveal that meta-substitution creates distinct electronic environments, altering hydrogen-bonding capabilities. For example, meta-nitro derivatives exhibit stronger C–H⋯O interactions in crystal lattices, impacting melting points and solubility .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL97 for refinement, SHELXS97 for solution) is critical. Key parameters include:
- Space group: Pbca (orthorhombic), Z = 8, with cell dimensions a = 12.1993 Å, b = 8.2012 Å, c = 33.453 Å .
- Data-to-parameter ratio > 16:1 ensures refinement reliability. H-atom positions are geometrically constrained (C–H = 0.93–0.97 Å) .
- Intermolecular C–H⋯O hydrogen bonds form 1D chains along the a-axis, validated via difference Fourier maps .
Q. How do structural modifications influence biological activity in piperidine-nitrophenyl analogs?
- Methodological Answer : Comparative SAR studies using analogs like 1-(4-Nitrophenyl)piperidine-3-carboxylic acid (para-nitro) show altered enzymatic interactions due to steric and electronic effects. Meta-substitution enhances π-stacking in receptor binding, while carbamoyl or sulfonyl groups (e.g., 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine) improve solubility and bioavailability . Contradictions in activity data (e.g., IC50 variability) are resolved via molecular docking and MD simulations to assess binding pocket compatibility .
Q. What advanced techniques validate non-linear optical (NLO) properties in this compound?
- Methodological Answer : Second harmonic generation (SHG) experiments using Q-switched lasers (e.g., Nd:YAG, λ = 1064 nm) quantify NLO efficiency. Polarized light microscopy and Kurtz-Perry powder method correlate crystallographic symmetry (non-centrosymmetric Pbca group) with SHG intensity. Meta-nitro derivatives exhibit stronger responses than para analogs due to asymmetric electron density distribution .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent polarity). For example, 1-(2-Carbamoyl-4-nitrophenyl)piperidine shows conflicting IC50 values in kinase inhibition assays. Standardization steps include:
- Normalizing data to % solvent (DMSO ≤ 0.1%) .
- Re-evaluating via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
- Cross-validating with crystallographic B-factors to assess ligand flexibility in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
